molecular formula C22H25NO4 B2905737 3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methylpropyl)amino}propanoic acid CAS No. 1393817-23-6

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methylpropyl)amino}propanoic acid

Cat. No. B2905737
CAS RN: 1393817-23-6
M. Wt: 367.445
InChI Key: YRSYEMHJAVCESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an alanine derivative . It has a molecular weight of 325.36 and its IUPAC name is 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 325.36 . The compound should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Peptide Synthesis

The Fmoc group is a protective group used in the synthesis of peptides. When attached to an amino acid, it protects the amine moiety from reacting prematurely. The Fmoc-protected amino acids are key components in solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step by step in a controlled manner .

Synthesis of Amino Acid Azides

Fmoc amino acid azides are synthesized from the corresponding protected amino acids and sodium azide. These azides are stable crystalline solids at room temperature and are used as coupling agents in peptide synthesis. They offer a long shelf-life and stability during aqueous washing operations .

Solution Phase Peptide Synthesis

In solution phase synthesis, the Fmoc-protected amino acids are used to build peptides in a liquid medium. This method is beneficial for synthesizing small quantities of peptides with complex patterns or modifications .

Unnatural Amino Acid Synthesis

The compound can be used to derive unnatural amino acids through methodologies like C-H activation. These unnatural amino acids are crucial for creating peptides with enhanced stability, bioavailability, or specific biological activity .

Ligand-Controlled C-C Bond Formation

The Fmoc group facilitates ligand-controlled carbon-carbon bond formation, which is essential for constructing complex organic molecules. This application is particularly useful in medicinal chemistry for the development of new drugs .

Stability and Shelf-Life Enhancement

Due to its stability, the Fmoc-protected amino acid can enhance the shelf-life of various reagents used in peptide synthesis. This makes it a valuable compound for long-term storage and use in research laboratories .

Coupling Agent in Peptide Synthesis

Fmoc amino acid derivatives serve as coupling agents, enabling the formation of peptide bonds between amino acids. This is a critical step in the production of both natural and synthetic peptides .

Research and Development of Peptide-Based Drugs

The Fmoc-protected amino acids are instrumental in the research and development of peptide-based therapeutics. These compounds can be used to create peptides that mimic natural biological molecules, leading to potential treatments for various diseases .

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

The compound, 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid, is an alanine derivative . Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle between tissues and the liver. In amino acid metabolism, alanine is transaminated to pyruvate, which is a key intermediate in the metabolic pathway.

Biochemical Pathways

The compound could potentially influence the glucose-alanine cycle and other alanine-related metabolic pathways. In the glucose-alanine cycle, alanine is transported to the liver from peripheral tissues, where it is converted into pyruvate and then glucose, which can be used as an energy source .

properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(2-methylpropyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-15(2)13-23(12-11-21(24)25)22(26)27-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSYEMHJAVCESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methylpropyl)amino}propanoic acid

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